Sarecycline
Vue d'ensemble
Description
Synthesis Analysis
Sarecycline is a semi-synthetic derivative of tetracycline . It was initially discovered by Paratek Pharmaceuticals and later licensed to Warner Chilcott . The drug was developed by Paratek and Allergen and later acquired by Almirall S.A . The recommended daily dose is based on the patient’s bodyweight .Molecular Structure Analysis
Sarecycline is a tetracycline-derived oral antibiotic . It has a long C7 moiety that extends into and directly interacts with the bacterial messenger RNA (mRNA) .Chemical Reactions Analysis
Sarecycline is a novel tetracycline derivative with a bulky C7 moiety that provides it unique chemical properties and mechanism of action distinguishing it from other tetracycline antibiotics . Its narrow-spectrum activity predominantly targets Gram-positive bacteria, notably C. acnes, while sparing the human gut microbiome .Physical And Chemical Properties Analysis
Sarecycline is 62.5–74.7% protein bound in vitro and has a mean apparent volume of distribution of 91.4–97.0 L at steady state . Sarecycline is minimally metabolized by liver microsome enzymes in vitro (< 15%); non-enzymatic epimerization, demethylation, hydroxylation, and desaturation produce minor metabolites .Applications De Recherche Scientifique
Treatment of Acne Vulgaris : Sarecycline is specifically designed to treat inflammatory acne with high activity against Cutibacterium acnes, the bacteria associated with acne pathogenesis. Its targeted antibacterial activity, including less disruption to the gut microbiome, makes it an effective option for acne treatment (Zhanel et al., 2018; Deeks, 2019; Sousa, 2020).
Safety and Tolerability : Sarecycline has been shown to be safe and well-tolerated in clinical trials. Its narrow spectrum of activity leads to a lower incidence of adverse events such as diarrhea, fungal overgrowth, and vaginal candidiasis, compared to broader-spectrum tetracyclines (Moore et al., 2019; Haidari et al., 2020).
Reduced Impact on Gut Microbiota : Sarecycline has been reported to exhibit less activity against bacteria in the human intestinal microbiome, suggesting a reduced potential for dysbiosis or disruption of gut health compared to broad-spectrum tetracyclines (Ghannoum et al., 2022).
Potential in Treating Rosacea : While sarecycline is primarily approved for acne treatment, it has also been studied for its potential effectiveness in treating papulopustular rosacea, showing promising results (Rosso et al., 2021).
Reduced Antibiotic Resistance Risk : Due to its narrow-spectrum activity and targeted approach, sarecycline may pose a lower risk for the emergence of antibiotic-resistant bacteria compared to broader-spectrum tetracyclines (Swallow et al., 2022).
Pharmacokinetic Studies : Sarecycline has been evaluated in pharmacokinetic studies, which have demonstrated its effective absorption and distribution, indicating its suitability for oral administration (Shen et al., 2020).
Mechanism of Action on Bacterial Ribosome : Structural studies have shown that sarecycline interferes with tRNA accommodation in bacterial ribosomes, providing insights into its mechanism of action and its potential to overcome common resistance mechanisms (Batool et al., 2020).
Safety And Hazards
Sarecycline may cause serious side effects. Call your doctor at once if you have: a light-headed feeling, like you might pass out; severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose); vertigo (spinning sensation); or increased pressure inside the skull . Sarecycline could make you sunburn more easily. Avoid sunlight or tanning beds. Wear protective clothing and use sunscreen (SPF 30 or higher) when you are outdoors .
Orientations Futures
Sarecycline holds promise to yield fewer side effects than other commonly used broad-spectrum tetracyclines, including minocycline and doxycycline . The narrower spectrum of antibacterial activity of sarecycline, which specifically targets C. acnes and some Gram-positive bacteria with little or no activity against Gram-negative bacteria, suggests not only the potential for reduced emergence of antibiotic-resistant bacterial strains but also less disruption of the human gut microflora .
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33)/t11-,13-,18-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUMVPHUMFKFPJ-SBAJWEJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027924 | |
Record name | Sarecycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
It has been demonstrated that tetracyclines like sarecycline elicit their antimicrobial action by targeting and inhibiting protein synthesis in microbial agents like Cutibacterium acnes present in acne lesions. In particular, it is believed that sarecycline's mechanism of action revolves around the inhibition of various macromolecular biosynthesis activities like the macromolecular biosynthesis of microbial DNA, RNA, proteins, lipids, and cell wall. Specifically, it has been observed that while sarecycline demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, the compound has little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis. In addition, because Cutibacterium acnes also generates proteins and enzymes that are capable of causing inflammation, it is also believed that tetracyclines like sarecyclines can also affect an anti-inflammatory effect via the inhibition of such microbial protein synthesis. | |
Record name | Sarecycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sarecycline | |
CAS RN |
1035654-66-0 | |
Record name | Sarecycline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035654660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarecycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sarecycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SARECYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94O110CX2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.